molecular formula C10H7BrClN B13667178 6-Bromo-8-(chloromethyl)quinoline

6-Bromo-8-(chloromethyl)quinoline

Cat. No.: B13667178
M. Wt: 256.52 g/mol
InChI Key: GRYRUFMJFHMJJG-UHFFFAOYSA-N
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Description

6-Bromo-8-(chloromethyl)quinoline is a halogenated quinoline derivative characterized by a bromine atom at the 6-position and a chloromethyl (-CH₂Cl) group at the 8-position of the quinoline scaffold. The quinoline core is a bicyclic aromatic system with a nitrogen atom at position 1, making it a privileged structure in medicinal chemistry due to its diverse biological activities and utility as a synthetic intermediate. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group provides a reactive site for nucleophilic substitution or further functionalization .

Synthetic routes for analogous compounds suggest that bromination at the 6-position can be achieved using reagents like dibromoisocyanuric acid, while the chloromethyl group may be introduced via alkylation or halogenation of a pre-existing methyl group .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

6-bromo-8-(chloromethyl)quinoline

InChI

InChI=1S/C10H7BrClN/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H,6H2

InChI Key

GRYRUFMJFHMJJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(chloromethyl)quinoline typically involves the bromination and chloromethylation of quinoline derivativesThe reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby enhancing efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-(chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-8-(chloromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(chloromethyl)quinoline largely depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 6-Bromo-8-(chloromethyl)quinoline with Analogous Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Highlights
This compound 6-Br, 8-CH₂Cl C₁₀H₇BrClN 256.53 Reactive site at CH₂Cl for further modification; potential intermediate in drug synthesis Likely via bromination/alkylation of quinoline precursors
6-Bromo-8-(bromomethyl)quinoline 6-Br, 8-CH₂Br C₁₀H₇Br₂N 301.89 Higher molecular weight; Br substituent enhances leaving-group ability in SN2 reactions Bromination of 8-methylquinoline using N-bromosuccinimide (NBS)
8-(Bromomethyl)-6-fluoroquinoline 6-F, 8-CH₂Br C₁₀H₇BrFN 240.07 Fluorine's electronegativity alters electronic properties; used as a pharmaceutical impurity standard Fluorination at 6-position followed by bromomethylation
6-Bromo-8-(difluoromethyl)quinoline 6-Br, 8-CHF₂ C₁₀H₆BrF₂N 258.07 Difluoromethyl group improves metabolic stability and lipophilicity Difluoromethylation via radical or nucleophilic substitution
6-Bromo-8-nitroquinoline 6-Br, 8-NO₂ C₉H₅BrN₂O₂ 269.06 Nitro group facilitates reduction to amine (e.g., for antimalarial drug analogs) Cyclization of 4-bromo-2-nitroaniline with acrolein

Key Findings:

Reactivity and Functionalization: The chloromethyl group in this compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to bromomethyl or difluoromethyl analogs, enabling tailored derivatization . Bromine at the 6-position allows for palladium-catalyzed cross-coupling, a feature shared with analogs like 6-Bromo-4-chloroquinoline (used in synthesizing kinase inhibitors) .

Difluoromethyl groups (as in 6-Bromo-8-(difluoromethyl)quinoline) introduce steric bulk and metabolic resistance, critical for optimizing pharmacokinetics .

Synthetic Accessibility: Bromomethyl and chloromethyl derivatives are typically synthesized via radical halogenation of methylquinolines using NBS or sulfuryl chloride, respectively . Nitro and amino derivatives (e.g., 6-Bromo-8-nitroquinoline) require sequential functionalization, such as nitration followed by reduction .

Safety and Handling: Chloromethyl and bromomethyl groups pose lachrymatory and alkylating hazards, necessitating strict safety protocols (e.g., fume hoods, PPE) akin to those for 6-Bromo-3,4-dichloro-8-methylquinoline .

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